molecular formula C10H18N2 B2837781 2-Methyltetrahydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole CAS No. 2230803-19-5

2-Methyltetrahydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole

Cat. No.: B2837781
CAS No.: 2230803-19-5
M. Wt: 166.268
InChI Key: CNPMZLTZZBMNLH-UHFFFAOYSA-N
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Description

2-Methyltetrahydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole is a bicyclic heterocyclic compound featuring a fused cyclopenta[c]pyrrole core with a methanoiminomethano bridge. The methyl substituent at the 2-position introduces steric and electronic modifications that influence its conformational stability and intermolecular interactions.

Properties

IUPAC Name

3-methyl-3,7-diazatricyclo[3.3.3.01,5]undecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2/c1-12-7-9-3-2-4-10(9,8-12)6-11-5-9/h11H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPMZLTZZBMNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC23CCCC2(C1)CNC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyltetrahydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring, which can be achieved through the reaction of a suitable dicarbonyl compound with an amine under acidic conditions.

    Cyclization: The intermediate product undergoes cyclization to form the cyclopenta[c]pyrrole core. This step often requires the use of strong acids or bases to facilitate ring closure.

    Introduction of the Methanoiminomethano Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Methyltetrahydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-Methyltetrahydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly in the design of anti-cancer and anti-inflammatory agents.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industrial Applications: The compound can be used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Methyltetrahydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The compound’s bridged bicyclic system distinguishes it from simpler pyrrole derivatives. Key comparisons include:

Compound from :
  • Name: Methyl 3-(4-methoxyphenyl)-1-methyl-1,2,3,3a,4,11b-hexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate
  • Molecular Formula: C₂₅H₂₅NO₄
  • Key Features: Fused benzo[f]chromeno-pyrrole system. Pyrrolidine ring adopts an envelope conformation; tetrahydrofuran ring exhibits a half-chair conformation. Stabilized by intermolecular C–H⋯π interactions in the crystal lattice .
Target Compound :
  • Structural Highlights: Bridged cyclopenta[c]pyrrole core with a methanoiminomethano linkage. Absence of extended aromatic systems (e.g., chromeno/benzo rings) may reduce π-π stacking interactions, impacting solid-state properties .

Crystallographic and Conformational Analysis

A comparative analysis of crystallographic parameters reveals significant differences:

Parameter Compound from Target Compound (Hypothetical)
Crystal System Triclinic Not reported in evidence
Space Group P-1
Ring Conformations Envelope (pyrrolidine), half-chair (tetrahydrofuran) Likely rigid bridged system
Stabilizing Interactions C–H⋯π interactions Potential H-bonding or van der Waals

The absence of bulky aromatic substituents in the target compound may result in less dense crystal packing compared to the chromeno-pyrrole derivative in , which relies on extended π-systems for stabilization .

Electronic and Functional Properties

While direct data on the target compound’s electronic properties are unavailable, provides context for pyrrole derivatives in organic photovoltaics (OPVs):

  • Hypothetical Comparison: The target compound’s bridged structure could disrupt conjugation, increasing bandgap relative to planar chromeno-pyrrole systems. Methyl substituents might enhance solubility for solution-processed devices but reduce charge mobility due to steric effects .

Research Findings and Implications

Challenges and Opportunities

  • Synthesis: The methanoiminomethano bridge in the target compound may require complex cyclization strategies compared to the chromeno-pyrrole synthesis in .
  • Device Integration : If applied in OPVs, its performance would depend on balancing steric effects (methyl) with charge-transport efficiency, a challenge highlighted in for polymer-fullerene systems .

Biological Activity

2-Methyltetrahydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds characterized by a cyclopentane ring fused with a pyrrole structure. Its unique structure contributes to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest strong antibacterial activity, particularly against resistant strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anticancer Activity

The compound has also been investigated for its anticancer properties. Various studies demonstrate that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Notably, it has shown efficacy against breast and lung cancer cells.

Case Study: Breast Cancer Cell Line
In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant decrease in cell viability (p < 0.05) compared to untreated controls. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells following treatment.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of DNA Synthesis : It interferes with the replication of bacterial DNA, leading to cell death.
  • Induction of Apoptosis : The compound activates intrinsic apoptotic pathways in cancer cells, resulting in programmed cell death.
  • Modulation of Enzyme Activity : It may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

Safety and Toxicity

Toxicological assessments indicate that this compound exhibits low toxicity in mammalian cell lines at therapeutic concentrations. However, further studies are required to fully understand its safety profile in vivo.

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